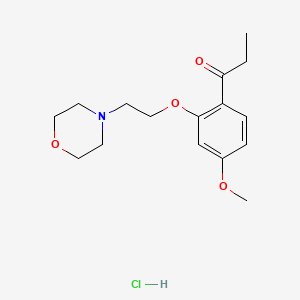
Propiophenone, 4'-methoxy-2'-(2-morpholinoethoxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C16-H23-N-O4.Cl-H and a molecular weight of 329.86 . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride involves several steps. One common method includes the reaction of 4’-methoxypropiophenone with 2-(2-chloroethoxy)morpholine under specific conditions to yield the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride can be compared with similar compounds such as:
Butyrophenone derivatives: These compounds share structural similarities but differ in their specific functional groups and biological activities.
The uniqueness of Propiophenone, 4’-methoxy-2’-(2-morpholinoethoxy)-, hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
20800-05-9 |
|---|---|
Molecular Formula |
C16H24ClNO4 |
Molecular Weight |
329.82 g/mol |
IUPAC Name |
1-[4-methoxy-2-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO4.ClH/c1-3-15(18)14-5-4-13(19-2)12-16(14)21-11-8-17-6-9-20-10-7-17;/h4-5,12H,3,6-11H2,1-2H3;1H |
InChI Key |
AXAGHMPACCGOJA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OC)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















